1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone
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Overview
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a phenoxyethanone moiety. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone involves several steps, typically starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The phenoxyethanone moiety can be introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with a phenoxyacetyl chloride under basic conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, preventing the uptake of nucleosides and thereby affecting cellular processes. Molecular docking studies have revealed that the binding site of the compound in ENT1 may differ from that of other conventional inhibitors .
Comparison with Similar Compounds
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxyethanone can be compared with other piperazine derivatives, such as:
N-(4-Fluorophenyl)piperazine (4-FPP): Known for its mild psychedelic and euphorigenic properties.
1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203): A cannabinoid receptor inverse agonist with potential therapeutic applications.
1-[Bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222): Another cannabinoid receptor inverse agonist with similar properties to LDK1203.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit equilibrative nucleoside transporters, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-15-6-8-16(9-7-15)20-10-12-21(13-11-20)18(22)14-23-17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINOVCRTLLECKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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